

An In-depth Technical Guide to the Chemical Structure and Analysis of Archaeosine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Archaeosine

Cat. No.: B114985

[Get Quote](#)

Authored for: Researchers, Scientists, and Drug Development Professionals

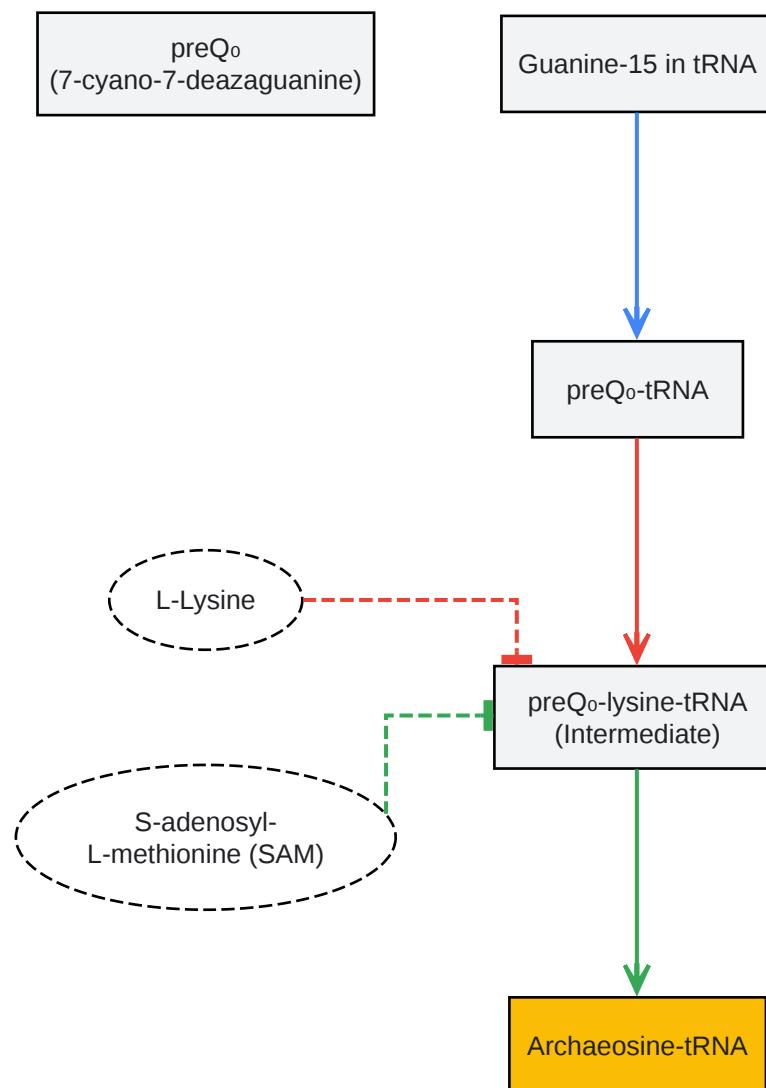
Abstract

Archaeosine (G*), a hypermodified nucleoside, is a hallmark of the archaeal domain of life. Found almost universally at position 15 in the D-loop of archaeal transfer RNA (tRNA), it plays a crucial role in stabilizing tRNA structure, particularly in thermophilic organisms.^[1] Its unique 7-formamidino-7-deazaguanosine structure imparts a positive charge that is thought to enhance the tertiary interactions within the tRNA molecule, contributing to its stability at extreme temperatures.^[1] This technical guide provides a comprehensive overview of the chemical structure of **Archaeosine**, details its biosynthetic pathway, and presents detailed experimental protocols for its isolation, analysis, and enzymatic synthesis. This document is intended to serve as a valuable resource for researchers studying tRNA modification, archaeal biology, and for professionals in drug development exploring novel enzymatic targets.

Chemical Structure and Properties of Archaeosine

Archaeosine is a derivative of guanosine, specifically a 7-deazaguanosine that is further modified with a formamidine group at the 7-position.^[2] This modification is introduced post-transcriptionally into tRNA molecules.

Data Presentation


While a crystal structure for the isolated **Archaeosine** nucleoside is not readily available in the public domain, preventing the tabulation of experimental bond lengths and angles, computational studies have provided significant insights. These studies suggest that the electron-withdrawing effect of the formamidine group strengthens the hydrogen bonds of the Levitt base pair (G15-C48), a critical tertiary interaction in the tRNA core, thereby enhancing the structural stability of the molecule.

The key chemical identifiers for **Archaeosine** are summarized in the table below.

Identifier	Value
Preferred IUPAC Name	7-Carbaguanosine-7-carboximidamide
Systematic IUPAC Name	2-Amino-7-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidine-5-carboximidamide ^[1]
Common Name	7-formamidino-7-deazaguanosine ^[1]
Chemical Formula	C ₁₂ H ₁₆ N ₆ O ₅ ^[1]
Molar Mass	324.29 g/mol
SMILES String	C1=C(C2=C(N1[C@H]3--INVALID-LINK--CO)O">C@@@HO)N=C(NC2=O)N)C(=N)N ^[1]
CAS Number	148608-52-0 ^[1]

Biosynthesis of Archaeosine

The biosynthesis of **Archaeosine** is a multi-step enzymatic process that occurs on the tRNA polynucleotide chain. The pathway in Euryarchaeota is particularly well-characterized.^{[2][3]} It begins with the precursor 7-cyano-7-deazaguanine (preQ₀), which is synthesized from GTP.^[4]

[Click to download full resolution via product page](#)

Caption: Biosynthetic pathway of **Archaeosine** in Euryarchaeota.

Experimental Protocols

This section provides detailed methodologies for the isolation, analysis, and synthesis of **Archaeosine**-containing tRNA.

Protocol 1: Isolation of Total tRNA from *Thermococcus kodakarensis*

This protocol is adapted from methodologies used for total RNA extraction from thermophilic archaea.[\[5\]](#)[\[6\]](#)

- Cell Culture and Harvest: Culture *T. kodakarensis* cells under appropriate anaerobic conditions at 85°C. Harvest approximately 2.0 g of cells by centrifugation.
- Lysis and RNA Extraction:
 - Resuspend the cell pellet in a suitable buffer.
 - Perform total RNA extraction using a guanidinium thiocyanate-phenol-chloroform-based reagent like Isogen II, following the manufacturer's protocol.[\[5\]](#) This method effectively lyses cells and inactivates the highly stable RNases found in thermophiles.
- Initial RNA Purification:
 - Precipitate the RNA from the aqueous phase using isopropanol.
 - Wash the RNA pellet with 75% ethanol to remove residual salts and contaminants.
 - Air-dry the pellet and resuspend it in RNase-free water.
- tRNA Fraction Purification:
 - To separate the tRNA fraction from larger rRNA and mRNA, subject the total RNA to polyacrylamide gel electrophoresis (PAGE) using a 10% gel containing 7 M urea.[\[5\]](#)
 - Visualize the RNA bands (e.g., by UV shadowing) and excise the band corresponding to tRNA (typically migrating around 70-90 nucleotides).
 - Elute the tRNA from the gel slice by crush-and-soak method in an appropriate buffer (e.g., 50 mM KOAc, 200 mM KCl, pH 7.5) overnight at 4°C.[\[7\]](#)
 - Precipitate the eluted tRNA with ethanol, wash, and resuspend in RNase-free water. Quantify the yield using UV spectrophotometry at 260 nm.

Protocol 2: Purification of Archaeosine-containing tRNA by Solid-Phase DNA Probe Hybridization

This method allows for the specific isolation of a tRNA species of interest from the total tRNA pool.[\[8\]](#)[\[9\]](#)[\[10\]](#)

- Probe Design and Preparation:
 - Design a biotinylated DNA oligonucleotide (approx. 20-25 bases) that is complementary to a unique region of the target tRNA containing **Archaeosine** (e.g., the anticodon loop or T-loop).[\[5\]](#)
 - Prepare the solid-phase resin by incubating Streptavidin Sepharose resin with the biotinylated DNA probe solution for 10-15 minutes at room temperature.[\[8\]](#)
- Hybridization:
 - Prepare a hybridization buffer suitable for thermostable tRNA. A typical 2x buffer contains 20 mM Tris-HCl (pH 7.6) and 1.8 M Tetramethylammonium Chloride (TMA-Cl), which minimizes the effect of GC content on hybridization temperature.[\[8\]](#)[\[9\]](#)
 - Dissolve the total tRNA fraction in the hybridization buffer. Heat the solution to denature the tRNA, then add it to the DNA probe-immobilized resin.
 - Incubate at an optimized temperature (e.g., 65°C) for 10-30 minutes to allow specific hybridization.[\[9\]](#)
- Washing:
 - Wash the resin multiple times with a washing buffer (e.g., 20 mM Tris-HCl, pH 7.6) to remove non-specifically bound tRNAs.[\[9\]](#) Monitor the A260 of the wash fractions until it returns to baseline.
- Elution:
 - Elute the purified target tRNA from the resin by heating the column in a low-salt buffer (e.g., 10 mM Tris-HCl, pH 7.6) to a temperature above the melting point of the tRNA-DNA

hybrid.[8]

- Precipitate the eluted tRNA with ethanol, wash, and resuspend in RNase-free water. Assess purity via PAGE.

Protocol 3: HPLC-MS/MS Analysis of Archaeosine

This protocol describes the analysis of the nucleoside composition of purified tRNA.

- tRNA Digestion to Nucleosides:

- To 5-10 µg of purified tRNA in a clean microfuge tube, add a digestion cocktail containing Nuclease P1 and bacterial alkaline phosphatase or a similar enzyme mix.[11]
- Incubate at 37°C for at least 2 hours (or overnight) to ensure complete digestion of the tRNA into its constituent nucleosides.[11]
- Inactivate the enzymes by heating at 95°C for 5 minutes.[11]
- Filter the resulting nucleoside solution through a 0.22 µm filter to remove any particulate matter before analysis.[11]

- HPLC Separation:

- Column: Use a reverse-phase C18 column (e.g., 2.1 x 150 mm, 1.8 µm particle size).
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Gradient: Run a linear gradient from 0-40% Mobile Phase B over approximately 30 minutes at a flow rate of 0.2 mL/min.
- Injection Volume: 5-10 µL.

- Mass Spectrometry Detection:

- Couple the HPLC output to a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.

- Use Multiple Reaction Monitoring (MRM) for sensitive and specific detection. The mass transition for **Archaeosine** can be set based on its protonated molecular ion $[M+H]^+$ and characteristic fragment ions. For **Archaeosine** (m/z 325.1), a common transition is to the protonated base (m/z 193.1).

Protocol 4: In Vitro Enzymatic Synthesis of Archaeosine

This process involves the recombinant production of the necessary enzymes followed by the enzymatic modification of an in vitro transcribed tRNA.

- Recombinant Enzyme Expression and Purification (e.g., His-tagged ArcS):
 - Expression: Transform *E. coli* (e.g., BL21(DE3) strain) with an expression vector (e.g., pET series) containing the gene for a His-tagged archaeal ArcS. Grow the culture at 37°C to an OD_{600} of 0.6-0.8. Induce protein expression with IPTG (e.g., 0.5 mM) and continue to culture at a lower temperature (e.g., 18-25°C) overnight.
 - Lysis: Harvest the cells by centrifugation. Resuspend the pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, and lysozyme). Lyse the cells by sonication on ice.
 - Purification: Clarify the lysate by high-speed centrifugation. Apply the supernatant to a Ni-NTA affinity chromatography column pre-equilibrated with lysis buffer.
 - Wash the column with a wash buffer containing a slightly higher concentration of imidazole (e.g., 20-40 mM).
 - Elute the purified His-tagged ArcS protein with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).
 - Verify protein purity by SDS-PAGE and determine the concentration. Dialyze the protein into a suitable storage buffer.
- In Vitro tRNA Modification Reaction:
 - Substrate Preparation: Prepare an in vitro transcribed tRNA substrate that lacks modifications. This tRNA must first be modified with preQ₀ using purified ArcTGT enzyme

in a separate reaction containing the tRNA transcript, preQ₀, and appropriate buffer. Purify the resulting preQ₀-tRNA.

- **Archaeosine** Synthesis Reaction: Set up the reaction in a buffer containing HEPES, MgCl₂, and DTT.
- Add the preQ₀-tRNA substrate, purified ArcS enzyme, L-lysine, and S-adenosyl-L-methionine (SAM). If using the ArcS-RaSEA complex, ensure both purified components are present.^[2]
- Incubate the reaction at a temperature optimal for the enzyme's activity (e.g., 60-70°C for enzymes from thermophiles) for 1-2 hours.
- Stop the reaction and purify the modified **Archaeosine**-tRNA by phenol-chloroform extraction and ethanol precipitation.
- Confirm the successful modification to **Archaeosine** using the HPLC-MS/MS protocol described above.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. youtube.com [youtube.com]
- 2. Protein Purification: Techniques and Protocols Explained | Technology Networks [technologynetworks.com]
- 3. bitesizebio.com [bitesizebio.com]
- 4. researchgate.net [researchgate.net]
- 5. Distinct Modified Nucleosides in tRNATrp from the Hyperthermophilic Archaeon *Thermococcus kodakarensis* and Requirement of tRNA m2G10/m22G10 Methyltransferase (Archaeal Trm11) for Survival at High Temperatures - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Purification and Use of tRNA for Enzymatic Post-translational Addition of Amino Acids to Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jdc.jefferson.edu [jdc.jefferson.edu]
- 8. Optimization of the hybridization-based method for purification of thermostable tRNAs in the presence of tetraalkylammonium salts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Improved solid-phase DNA probe method for tRNA purification: large-scale preparation and alteration of DNA fixation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Use of high performance liquid chromatography-mass spectrometry (HPLC-MS) to quantify modified nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Chemical Structure and Analysis of Archaeosine]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b114985#what-is-the-chemical-structure-of-archaeosine>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com